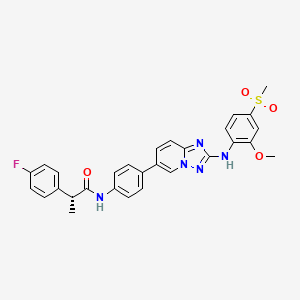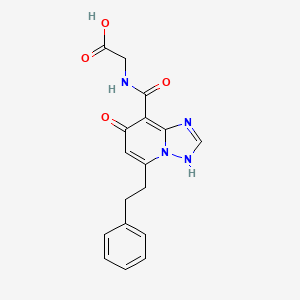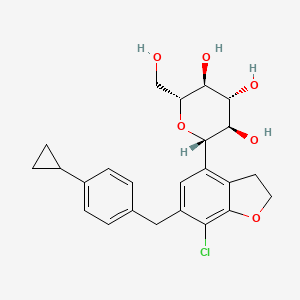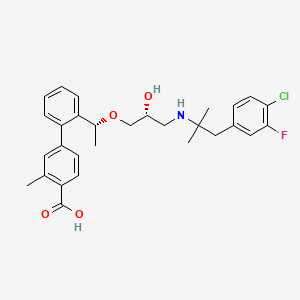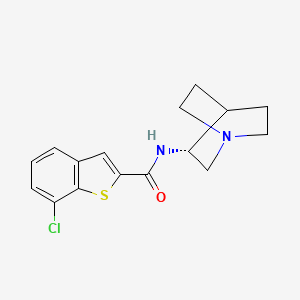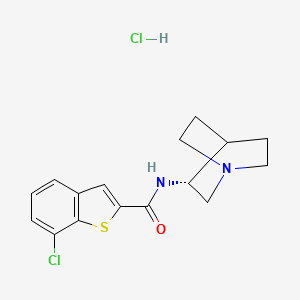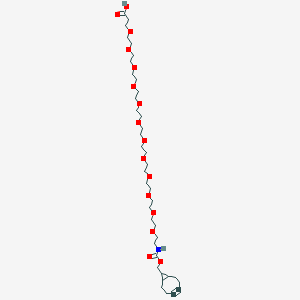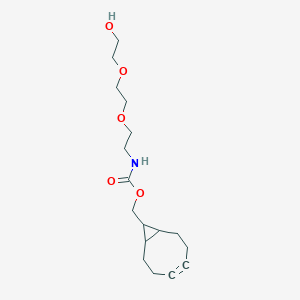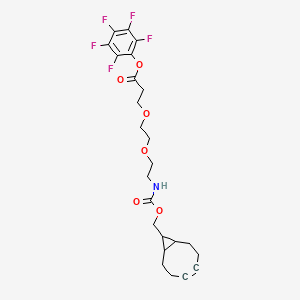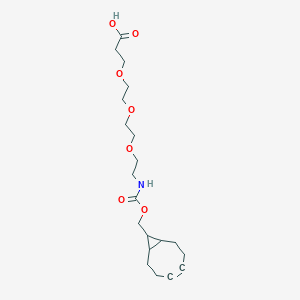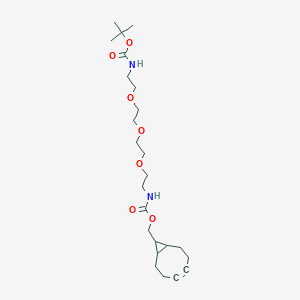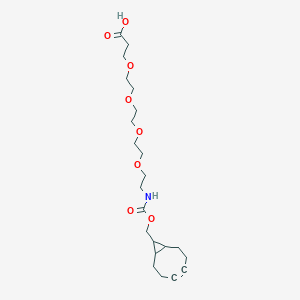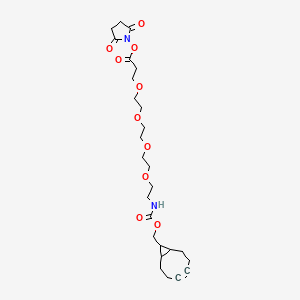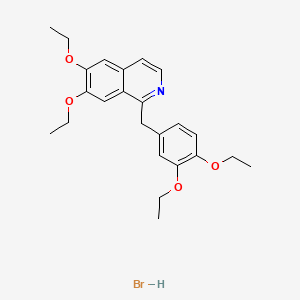
Ethaverine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethaverine Hydrobromide is a drug that belongs to the class of enzyme inhibitors . It is used for the treatment of symptoms of autoimmune diseases . It is also a potent inhibitor of the parasympathetic nervous system .
Synthesis Analysis
Ethaverine Hydrobromide is an alkaloid prepared synthetically from opium with no narcotic properties . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines .
Molecular Structure Analysis
The molecular formula of Ethaverine Hydrobromide is C24H29NO4 . The average mass is 395.491 Da and the monoisotopic mass is 395.209656 Da .
Physical And Chemical Properties Analysis
Ethaverine Hydrobromide has a density of 1.1±0.1 g/cm3, a boiling point of 527.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 116.7±0.3 cm3 and a molar volume of 358.2±3.0 cm3 .
Aplicaciones Científicas De Investigación
Ethaverine acts as a vasodilator and antispasmodic drug. In studies on PC12 cells, it was found to reduce catecholamine secretion by blocking L-type voltage-sensitive Ca2+ channels (Suh & Kim, 1994).
It has been effective as a smooth muscle relaxant in both human and animal studies, significantly increasing peripheral blood flow in patients with occlusive artery disease (Oswald & Baeder, 1975).
Ethaverine inhibits cardiac L-type calcium channels, suggesting its potential use in treating peripheral vascular disease (Wang & Rosenberg, 1991).
It has shown inhibitory effects on dopamine content in PC12 cells, indicating a potential role in neurological research (Shin et al., 2001).
In studies on cochlear microcirculation, ethaverine hydrochloride was observed to elevate endocochlear PO2, suggesting its application in otolaryngological research (Prazma et al., 1981).
It was found to safely increase distance-to-claudication in patients with intermittent claudication, indicating its usefulness in vascular research (Trainor et al., 1986).
Ethaverine has been studied for its pharmacokinetics, with rapid absorption and a terminal elimination half-life of approximately 3.3 hours in human subjects (Meyer et al., 1983).
The drug's coronary vasodilator potency has been compared to papaverine, indicating its potential application in cardiovascular research (Winder et al., 1950).
Ethaverine's impact on chronotropic and dromotropic cardiac functions has been evaluated, demonstrating its distinct pharmacological properties compared to papaverine (Lacroix et al., 1976).
It has been investigated for its therapeutic potential in treating angina pectoris, showing promise as a coronary vasodilator (Voyles et al., 1953).
The mechanism of the spasmolytic effect of ethaverine, compared to papaverine, has been studied, providing insights into its biochemical effects and potential medical applications (Santi et al., 1964).
Propiedades
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGNDNAEHCMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethaverine HBr | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

